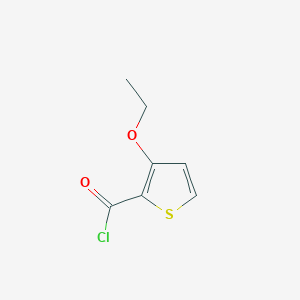

3-Ethoxythiophene-2-carbonyl chloride

Description

Significance of Thiophene (B33073) Scaffolds in Modern Organic Synthesis

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in organic chemistry. Its structural resemblance to benzene (B151609), coupled with the electronic influence of the sulfur atom, imparts distinct reactivity and physical properties. Thiophene derivatives are integral components in a vast array of functional materials and biologically active compounds. researchgate.netgoogle.com They are found in pharmaceuticals, agrochemicals, organic electronics, and conducting polymers. researchgate.netmdpi.com The thiophene ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's steric and electronic characteristics to achieve desired properties. This adaptability has made thiophene-based structures a primary focus for researchers aiming to develop new drugs and advanced materials. google.commdpi.com

Role of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are highly reactive derivatives of carboxylic acids. bldpharm.com The replacement of the hydroxyl group of a carboxylic acid with a chlorine atom dramatically increases the electrophilicity of the carbonyl carbon, making acyl chlorides exceptionally useful intermediates in a multitude of chemical transformations. bldpharm.compg.edu.pl Their high reactivity allows for efficient reactions with a wide range of nucleophiles, including alcohols to form esters, amines to form amides, and arenes to form ketones via Friedel-Crafts acylation. pg.edu.pl This versatility makes them indispensable tools for constructing complex organic molecules. The conversion of a carboxylic acid to an acyl chloride is often a critical step in a synthetic sequence, enabling subsequent bond formations that would otherwise be difficult to achieve.

Academic and Research Context of 3-Ethoxythiophene-2-carbonyl chloride

While extensive research exists on thiophene carbonyl chlorides as a class, specific academic and research findings for this compound are not widely documented in publicly available literature. Its primary role is understood to be that of a specialized chemical intermediate. The synthesis of its precursor, 3-ethoxythiophene-2-carboxylic acid, is established, and the subsequent conversion to the acyl chloride is a standard and well-understood chemical transformation.

Researchers would typically synthesize this compound on an as-needed basis to be used immediately in subsequent reactions due to its inherent reactivity and sensitivity to moisture. Its application would be in the synthesis of more complex molecules where the 3-ethoxythiophene-2-carbonyl moiety is a required structural element. This could include the development of novel pharmaceuticals, specialized polymers for electronic applications, or new ligands for catalysis. The ethoxy group at the 3-position can influence the electronic properties of the thiophene ring and the reactivity of the acyl chloride, as well as impact the solubility and other physical properties of the final products.

Chemical and Physical Properties of this compound

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | 3-Methoxythiophene-2-carbonyl chloride | 2-Thiophenecarbonyl chloride |

| Molecular Formula | C₇H₇ClO₂S | C₆H₅ClO₂S | C₅H₃ClOS |

| Molecular Weight | 190.65 g/mol | 176.62 g/mol | 146.59 g/mol sigmaaldrich.com |

| Appearance | Data not available | Data not available | Colorless to yellow liquid sigmaaldrich.com |

| Melting Point | Data not available | 85-90 °C sigmaaldrich.com | Data not available |

| Boiling Point | Data not available | Data not available | 206-208 °C sigmaaldrich.com |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane (B109758), chloroform, THF) and reactive with protic solvents (e.g., water, alcohols). | Data not available | Soluble in many organic solvents. |

Table 2: Spectroscopic Data of this compound (Predicted/Typical Ranges)

| Spectroscopy | Feature | Predicted Chemical Shift/Frequency |

| ¹H NMR | Thiophene ring protons | δ 6.8 - 7.8 ppm |

| Methylene (B1212753) protons (-OCH₂CH₃) | δ 4.0 - 4.5 ppm (quartet) | |

| Methyl protons (-OCH₂CH₃) | δ 1.3 - 1.6 ppm (triplet) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 160 - 165 ppm |

| Thiophene ring carbons | δ 110 - 160 ppm | |

| Methylene carbon (-OCH₂) | δ 65 - 75 ppm | |

| Methyl carbon (-CH₃) | δ 14 - 16 ppm | |

| IR Spectroscopy | Carbonyl stretch (C=O) | 1750 - 1790 cm⁻¹ (strong) pg.edu.pllibretexts.orgspectroscopyonline.com |

| C-O stretch | 1000 - 1300 cm⁻¹ | |

| Thiophene ring stretches | ~1400-1550 cm⁻¹ |

Synthesis of this compound

The synthesis of this compound is anticipated to be a two-step process, starting from commercially available precursors.

Preparation of the Precursor: 3-Ethoxythiophene-2-carboxylic acid

The immediate precursor to the target compound is 3-ethoxythiophene-2-carboxylic acid. While specific syntheses for this exact molecule are not extensively detailed, its preparation would likely follow established methods for the synthesis of similar thiophene carboxylic acids. A common route involves the ortho-lithiation of a 3-alkoxythiophene followed by carboxylation with carbon dioxide.

Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The most common and effective method for this conversion is the reaction of the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, often in the presence of a catalytic amount of a tertiary amine or amide. bldpharm.comwisdomlib.org Oxalyl chloride is another effective, albeit more expensive, reagent that can be used under mild conditions. google.com

The reaction of 3-ethoxythiophene-2-carboxylic acid with thionyl chloride would proceed to give this compound, with sulfur dioxide and hydrogen chloride as byproducts. The reaction is typically performed in an inert solvent, such as dichloromethane or toluene (B28343), and the volatile byproducts can be easily removed, simplifying the purification of the desired acyl chloride. Due to the reactive nature of the product, it is often prepared and used in situ for subsequent reactions.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxythiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAYKPYCNPDYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568601 | |

| Record name | 3-Ethoxythiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139926-24-2 | |

| Record name | 3-Ethoxythiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethoxythiophene 2 Carbonyl Chloride and Its Congeners

Direct Synthesis Approaches to 3-Ethoxythiophene-2-carbonyl chloride

The most straightforward methods for preparing this compound involve the direct manipulation of closely related precursor molecules. These routes are often favored for their high efficiency and selectivity.

Carboxylic Acid Precursor Routes

The primary and most conventional method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 3-ethoxythiophene-2-carboxylic acid. uni.lusigmaaldrich.com This precursor is a stable, solid organic compound that serves as a direct building block for the target acyl chloride. sigmaaldrich.com

The conversion is typically achieved by treating 3-ethoxythiophene-2-carboxylic acid with a standard chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this type of transformation due to its reliability and the volatile nature of its byproducts (HCl and SO₂), which simplifies purification. An analogous reaction, the synthesis of 3-bromothiophene-2-carbonyl chloride from 3-bromothiophene-2-carboxylic acid, effectively demonstrates this pathway. quinoline-thiophene.com The mechanism involves the electrophilic sulfur atom of thionyl chloride being attacked by the hydroxyl oxygen of the carboxylic acid, leading to the formation of a reactive intermediate that subsequently eliminates sulfur dioxide and a chloride ion to yield the final acyl chloride. quinoline-thiophene.com Other chlorinating agents such as oxalyl chloride, phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃) can also be utilized, often in an inert solvent like dichloromethane (B109758) or chloroform. quinoline-thiophene.com

Table 1: Typical Chlorinating Agents for Carboxylic Acid Conversion

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux, often with a catalytic amount of DMF |

| Oxalyl Chloride | (COCl)₂ | Room temperature in an inert solvent (e.g., CH₂Cl₂) |

Esterification and Subsequent Halogenation Protocols

An alternative, though less direct, pathway to this compound involves the initial formation of an ester derivative of 3-ethoxythiophene-2-carboxylic acid, followed by conversion of the ester to the acyl chloride. This route is not as common because the direct conversion of esters to acyl chlorides is generally more challenging than the chlorination of carboxylic acids.

Innovative General Methods for Thiophene-Based Acyl Chlorides

Beyond the direct synthesis of this compound, broader methodologies exist for the synthesis of thiophene (B33073) acyl chlorides in general. These innovative techniques offer versatile pathways to a wide array of functionalized thiophene derivatives.

Catalytic Liquid-Phase Aerobic Oxidation Techniques

Catalytic liquid-phase oxidation represents a modern approach to generating the carboxylic acid precursors necessary for acyl chloride synthesis. This method typically focuses on the oxidation of an alkyl or aldehyde side chain on the thiophene ring to a carboxyl group, rather than the direct formation of an acyl chloride. For instance, 2-acetylthiophene (B1664040) can be oxidized to yield thiophene-2-carboxylic acid, which is then available for subsequent chlorination. wikipedia.org

Research into the oxidation of thiophene compounds often utilizes catalysts in the presence of an oxidant like hydrogen peroxide. researchgate.netresearchgate.net For example, a copper oxide-modified alumina (B75360) catalyst has been shown to be effective for the oxidation of thiophene under mild conditions. researchgate.netconsensus.app While much of the research in this area is aimed at oxidative desulfurization, the principles can be adapted for the selective oxidation of side chains. researchgate.netacs.org The use of molecular iodine as a catalyst for the aerobic oxidation of thiols to disulfides also highlights the ongoing development of catalytic oxidation systems for sulfur-containing heterocycles. mdpi.com These methods align with green chemistry principles by often using mild conditions and sustainable oxidants. mdpi.com

Phosgenation and Analogous Chlorination Procedures

The conversion of thiophene carboxylic acids to their corresponding acyl chlorides is a critical step in their derivatization. Phosgene (B1210022) (COCl₂) and its safer liquid analogue, diphosgene, or solid triphosgene, are highly effective reagents for this transformation. However, due to their extreme toxicity, less hazardous alternatives are more common in laboratory settings.

Thionyl chloride (SOCl₂) is the most frequently used reagent for this purpose. quinoline-thiophene.commdpi.com The reaction of thiophene-3-carboxylic acid with thionyl chloride is a well-established method to produce thiophene-3-carbonyl chloride. mdpi.com The reaction conditions are generally mild, and the process is efficient. Other phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), are also effective for converting thiophene carboxylic acids into their acyl chlorides. quinoline-thiophene.com These reagents provide reliable and high-yielding pathways to thiophene-based acyl chlorides, which are versatile intermediates in organic synthesis.

Multicomponent Reaction Strategies for Thiophene Derivatization

One notable example is the Gewald reaction, which typically produces 2-aminothiophenes but can be adapted. Other MCRs involve the reaction of α-haloketones, acetylenic esters, and a sulfur source. tandfonline.comresearchgate.net For instance, a three-component reaction between β-ketodithioesters, α-haloketones, and cyclohexylisocyanide in an aqueous medium has been developed for thiophene synthesis. nih.gov Similarly, reactions involving elemental sulfur, active methylene (B1212753) compounds, and other reagents under various catalytic conditions (metal-catalyzed, base-catalyzed, or catalyst-free) provide access to a wide diversity of thiophene structures. tandfonline.com By carefully selecting the starting materials, it is possible to introduce a carboxylate or a precursor functional group at the desired position on the thiophene ring, which can then be converted to the target acyl chloride.

Table 2: Example of a Multicomponent Reaction for Thiophene Synthesis nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type |

|---|---|---|---|---|

| β-ketodithioester | α-haloketone | Cyclohexylisocyanide | Aqueous solution | Functionalized thiophene |

Synthetic Pathways for Related Thiophene Carbonyl Chlorides (e.g., 3-Methylthiophene-2-carbonyl chloride, Thiophene-2-carbonyl chloride)

The synthesis of thiophene carbonyl chlorides can be achieved through various chemical strategies, largely depending on the starting materials and the desired substitution pattern on the thiophene ring. The methodologies for preparing Thiophene-2-carbonyl chloride are well-documented, while the synthesis of substituted analogues like 3-Methylthiophene-2-carbonyl chloride often follows similar principles, starting from the appropriately substituted thiophene precursor.

Thiophene-2-carbonyl chloride

Multiple synthetic routes to Thiophene-2-carbonyl chloride have been developed, ranging from classical chlorination of the corresponding carboxylic acid to more direct, one-pot procedures from thiophene or its derivatives.

One common and traditional method involves the reaction of 2-thiophenecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com In a typical procedure, 2-thiophenecarboxylic acid is dissolved in a solvent like ethyl acetate, and thionyl chloride is added slowly at an elevated temperature (e.g., 65°C). chemicalbook.com The reaction proceeds to completion, yielding Thiophene-2-carbonyl chloride, which can then be purified by vacuum distillation. chemicalbook.com A yield of 81% has been reported for this method. chemicalbook.com

Another pathway starts with 2-acetylthiophene. In one approach, 2-acetylthiophene is treated with sodium hypochlorite (B82951) (NaOCl) to form 2-thiophenic acid, which is then subsequently reacted with thionyl chloride in toluene (B28343) to produce the final acyl chloride. google.com A more direct conversion of 2-acetylthiophene utilizes a mixture of disulfur (B1233692) dichloride (S₂Cl₂) and sulfuryl chloride (SO₂Cl₂) in the presence of pyridine, affording Thiophene-2-carbonyl chloride in a 90% yield. chemicalbook.com

Direct carbonylation of the thiophene ring is also possible. A patented method describes the reaction of thiophene with oxalyl chloride at high temperatures (e.g., 200°C) in an autoclave, which results in the formation of Thiophene-2-carbonyl chloride with a reported yield of 72%. google.comwipo.int An older method involves the use of phosgene and a Lewis acid catalyst like aluminum chloride, though this requires immediate hydrolysis of the reaction mixture to avoid side reactions. google.com

Table 1: Comparison of Synthetic Routes to Thiophene-2-carbonyl chloride

| Starting Material | Reagents | Key Conditions | Reported Yield | Reference |

| 2-Thiophenecarboxylic acid | Thionyl chloride, cat. DMF | Ethyl acetate, 58-65°C, 2.5 h | 81% | chemicalbook.com |

| 2-Acetylthiophene | 1. Sodium hypochlorite2. Thionyl chloride | 1. 75-80°C2. Toluene, 65-70°C | 90-92.5% | google.com |

| 2-Acetylthiophene | Disulfur dichloride, Sulfuryl chloride, Pyridine | Chlorobenzene, room temp. | 90% | chemicalbook.com |

| Thiophene | Oxalyl chloride | Autoclave, 200°C, 2 h | 72% | google.comwipo.int |

3-Methylthiophene-2-carbonyl chloride

While specific, detailed synthetic procedures for 3-Methylthiophene-2-carbonyl chloride are less commonly published in primary literature, its synthesis logically follows from its parent heterocycle, 3-methylthiophene (B123197). The preparation of 3-methylthiophene itself can be accomplished by methods such as the fusion of disodium (B8443419) methylsuccinate with phosphorus heptasulfide. orgsyn.org

Once 3-methylthiophene is obtained, a common strategy to introduce the 2-carbonyl chloride function would be a two-step process:

Carboxylation: Friedel-Crafts acylation or similar electrophilic substitution at the highly reactive 2-position of the 3-methylthiophene ring to introduce a carbonyl group, which can then be oxidized to a carboxylic acid (3-methylthiophene-2-carboxylic acid).

Chlorination: Conversion of the resulting carboxylic acid to the target acyl chloride, 3-Methylthiophene-2-carbonyl chloride, using standard chlorinating agents like thionyl chloride or oxalyl chloride, analogous to the synthesis of Thiophene-2-carbonyl chloride. chemicalbook.com

Green Chemistry Principles in Thiophene Acyl Chloride Synthesis

A significant green chemistry advancement is the development of "telescoped" or one-pot reactions. acs.org For instance, a process developed for preparing Thiophene-2-carbonyl chloride from thiophene involves an initial acylation step to produce 2-acetylthiophene. acs.org By using a reusable solid acid resin as a catalyst, the need for an aqueous workup is eliminated. acs.org The resulting acetic acid byproduct serves as the solvent for the subsequent oxidation step, allowing the reaction mixture to be "telescoped" directly without isolating the intermediate. acs.org This approach saves considerable resources and energy and reduces waste streams. acs.org

The choice of reagents is a core tenet of green chemistry. Traditional methods for acyl chloride synthesis often employ hazardous chemicals like phosgene or stoichiometric amounts of chlorinating agents that produce significant waste. google.com Newer processes focus on catalytic alternatives. A catalytic liquid-phase aerobic (air-based) oxidation of 2-acetylthiophene to 2-thiophenecarboxylic acid, which is then converted to the acyl chloride, represents a greener pathway by replacing harsher oxidants with air and using catalytic amounts of manganese and cobalt salts. acs.orgresearchgate.net This reduces both the hazards and the environmental impact associated with stoichiometric inorganic reagents.

Furthermore, the principles of green chemistry encourage finding alternatives to volatile and hazardous organic solvents. Research into the synthesis of related sulfur-containing heterocycles has demonstrated the utility of deep eutectic solvents (DES), which are biodegradable, have low toxicity, and can often be recycled and reused multiple times. rsc.org While not yet specifically detailed for this compound, the application of DES in related syntheses of thioamides points towards a promising, environmentally benign direction for future synthetic efforts in this area. rsc.org

Electrochemical methods also represent a frontier in green synthesis. For related reactions, such as the formation of thioesters from acyl chlorides, electrochemistry provides a way to use electricity as a "traceless" reagent, avoiding the need for chemical oxidants or reductants and often proceeding under mild conditions. rsc.org This strategy minimizes waste and avoids the use of toxic reagents like thiols by generating the necessary reactive species in situ from more benign precursors like sulfinic acids. rsc.org

Mechanistic Investigations of 3 Ethoxythiophene 2 Carbonyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction of acyl chlorides. libretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then expels the chloride leaving group to yield the substituted product. libretexts.orgyoutube.comyoutube.com

Kinetics and Stereochemistry of Substitution Reactions

The kinetics of nucleophilic acyl substitution reactions are typically second-order, with the rate dependent on the concentrations of both the acyl chloride and the nucleophile. The reaction proceeds through a tetrahedral intermediate, and the rate-determining step is usually the initial nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The stereochemistry of these reactions is generally characterized by the retention of configuration at the acyl carbon, as the substitution occurs at the carbonyl group and does not involve a chiral center directly attached to it. However, in cases where a chiral nucleophile is used, diastereomeric products can be formed, and the stereochemical outcome is influenced by the steric and electronic properties of both reactants.

Influence of Electronic and Steric Effects on Reactivity

The reactivity of 3-ethoxythiophene-2-carbonyl chloride in nucleophilic acyl substitution is governed by both electronic and steric factors. libretexts.org

Steric Effects: The ethoxy group and the thiophene (B33073) ring itself can exert steric hindrance, potentially impeding the approach of bulky nucleophiles to the carbonyl carbon. This steric hindrance can influence the rate and feasibility of the substitution reaction.

Electrophilic Aromatic Substitution Reactions on Ethoxythiophene Ring Systems

While the primary reactivity of this compound involves the acyl chloride group, the ethoxy-substituted thiophene ring can also undergo electrophilic aromatic substitution (SEAr). wikipedia.org Thiophenes are generally more susceptible to electrophilic attack than benzene (B151609) due to the ability of the sulfur atom to stabilize the cationic intermediate. wikipedia.orgpearson.com

The mechanism of SEAr involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion. masterorganicchemistry.comlibretexts.org This is typically the slow, rate-determining step. masterorganicchemistry.com A subsequent fast step involves the loss of a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. masterorganicchemistry.comresearchgate.net The ethoxy group is an activating, ortho-para directing group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. wikipedia.org However, in the case of 3-ethoxythiophene (B3045810), the directing effects would be towards the 2- and 5-positions. Given that the 2-position is already substituted, electrophilic attack would be expected to occur predominantly at the 5-position.

Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org this compound can participate in these reactions, primarily through its acyl chloride functionality.

Suzuki-Miyaura Coupling Protocols for Thienyl Ketones

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com While traditionally used with aryl halides, protocols have been developed for the coupling of acyl chlorides with organoboronic acids to synthesize ketones. nih.gov

The catalytic cycle for the Suzuki-Miyaura coupling of an acyl chloride generally involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the acyl chloride, breaking the carbon-chlorine bond and forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the ketone product and regenerating the palladium(0) catalyst.

Anhydrous conditions are often preferred for the coupling of acyl chlorides to prevent their hydrolysis. nih.gov The choice of palladium precursor, ligand, and base is critical for the success of the reaction. libretexts.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | Pd(0) inserts into the R-X bond to form a Pd(II) complex. |

| Transmetalation | The organoboron reagent transfers its organic group to the Pd(II) complex. |

| Reductive Elimination | The two organic groups on the Pd complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst. |

Other Transition Metal-Mediated Cross-Couplings

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed to form ketones from acyl chlorides. The Stille coupling, which utilizes organostannanes, is a notable example. organic-chemistry.org This reaction also proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The Stille reaction can be highly chemoselective, allowing for the coupling of acyl chlorides in the presence of other functional groups that might typically react with palladium complexes. organic-chemistry.org

Other transition metals like nickel have also been used to catalyze cross-coupling reactions, offering alternative reactivity and substrate scope. libretexts.org These methods provide a broad toolkit for the synthesis of a wide array of thienyl ketones derived from this compound.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Key Features |

| Suzuki-Miyaura Coupling | Organoboronic acids/esters | Mild reaction conditions, broad functional group tolerance. libretexts.orglibretexts.org |

| Stille Coupling | Organostannanes | Tolerates a wide range of functional groups, but tin reagents are toxic. libretexts.orgorganic-chemistry.org |

| Heck Coupling | Alkenes | Forms a new C-C bond between the acyl group and an alkene. sigmaaldrich.com |

| Sonogashira Coupling | Terminal Alkynes | Forms a new C-C bond between the acyl group and an alkyne. sigmaaldrich.com |

Computational Chemistry Approaches to Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not extensively available in public literature, the reactivity of structurally similar thiophene derivatives has been successfully elucidated using computational chemistry. These studies provide a robust framework for understanding the potential reaction pathways, transition states, and the influence of substituents on the reactivity of the thiophene core. Density Functional Theory (DFT) is a particularly powerful tool for these investigations, offering insights into electronic structure and energy profiles of reaction intermediates.

A pertinent example is the DFT investigation into the reaction of a 3-amidothiophene derivative with various carbonyl compounds. chemrxiv.org This research showcases how computational methods can unravel complex reaction mechanisms, a methodology directly applicable to predicting the behavior of this compound. In this study, the reaction mechanism was explored in a stepwise manner, calculating the Gibbs free energy for each reactant, transition state (TS), intermediate, and product.

The investigation into the 3-amidothiophene derivative revealed a plausible mechanism for carbonyl addition reactions. chemrxiv.org The process was initiated by the addition of the aminothiophene to the carbonyl group, followed by the abstraction of a hydrogen atom at the 2-position of the thiophene ring by a chloride anion, which involved relatively low activation energies. chemrxiv.org Subsequent intramolecular rearrangements and dissociation steps were also modeled, identifying the rate-determining steps by locating the transition states with the highest activation energies. chemrxiv.org

For instance, the study calculated the relative Gibbs free energies for the reaction of a 3-acetamidothiophene model with acetone, catalyzed by HCl. The data illustrates the energy landscape of the reaction, highlighting the stability of intermediates and the energy barriers of transition states.

Table 1: Computed Relative Gibbs Free Energy for a Model Carbonyl Addition Reaction

| Species | Relative Gibbs Free Energy (kJ/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS-1) | +25.1 |

| Intermediate 1 (I-1) | -10.5 |

| Transition State 2 (TS-2) | +12.6 |

| Intermediate 2 (I-2) | -23.4 |

| Transition State 3 (TS-3) | +5.9 |

| Intermediate 3 (I-3) | -30.1 |

| Transition State 4 (TS-4) | +62.8 |

| Products | +41.8 |

This interactive data table is based on findings for a structurally related 3-amidothiophene derivative and is intended to be illustrative of the application of computational chemistry.

The results from such computational models are crucial for understanding the factors that control reaction outcomes. For example, the calculations demonstrated that dehydration conditions were significant in shifting the reaction equilibrium towards the product side. chemrxiv.org Furthermore, the electronic nature of the substituents on the thiophene ring and the carbonyl compound were shown to have a substantial impact on the reaction pathway and product distribution. chemrxiv.org

The ethoxy group at the 3-position of this compound is an electron-donating group. Computational analysis of similar alkoxythiophenes suggests that such groups increase the electron density of the thiophene ring, which would, in turn, influence the reactivity of the carbonyl chloride group at the 2-position. This electronic effect would likely modulate the electrophilicity of the carbonyl carbon and the stability of any charged intermediates formed during a reaction.

Derivatization Strategies and Complex Molecular Architecture Synthesis

Amidation and Esterification Reactions for Diverse Scaffolds

Amidation and esterification are fundamental transformations of 3-Ethoxythiophene-2-carbonyl chloride, yielding stable and functionally diverse thiophene-2-carboxamides and thiophene-2-carboxylates. These reactions are typically high-yielding and proceed under mild conditions.

The reaction of this compound with primary or secondary amines readily affords the corresponding N-substituted thiophene-2-carboxamides. This reaction, a nucleophilic acyl substitution, is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct. The general nature of this reaction allows for the incorporation of a wide variety of amine-containing fragments, leading to a diverse library of thiophene-carboxamide derivatives. These products are of significant interest due to the prevalence of the carboxamide group in biologically active molecules.

Table 1: Examples of Thiophene-Carboxamide Synthesis

| Amine Reactant | Base | Solvent | Product |

|---|---|---|---|

| Aniline | Triethylamine | Dichloromethane (B109758) (DCM) | N-phenyl-3-ethoxythiophene-2-carboxamide |

| Benzylamine | Pyridine | Tetrahydrofuran (THF) | N-benzyl-3-ethoxythiophene-2-carboxamide |

Similarly, esterification of this compound is achieved by its reaction with alcohols or phenols. This process also proceeds via a nucleophilic acyl substitution mechanism. The reaction can be performed at room temperature, though gentle heating may be required for less reactive alcohols. The resulting thiophene-2-carboxylate esters are valuable intermediates for further synthetic transformations and are also found as core structures in various functional materials and pharmaceutical compounds.

Table 2: Examples of Thiophene-Carboxylate Synthesis

| Alcohol Reactant | Conditions | Solvent | Product |

|---|---|---|---|

| Methanol (B129727) | Room Temperature | Dichloromethane (DCM) | Methyl 3-ethoxythiophene-2-carboxylate |

| Ethanol | Room Temperature | Tetrahydrofuran (THF) | Ethyl 3-ethoxythiophene-2-carboxylate |

Formation of Heterocyclic Ring Systems via this compound Intermediate

The strategic use of this compound extends to the synthesis of more complex heterocyclic systems. By reacting it with bifunctional nucleophiles, subsequent cyclization reactions can lead to the formation of new rings fused to or substituted on the thiophene (B33073) core.

This compound is a precursor for nitrogen-containing heterocycles like thiadiazoles and thioureas. For instance, reaction with thiosemicarbazide (B42300) can lead to a thiosemicarbazide intermediate, which can then be cyclized under acidic or basic conditions to form substituted 1,3,4-thiadiazoles. These heterocyclic motifs are known to exhibit a wide range of biological activities.

The synthesis of thiourea derivatives can be achieved by reacting the corresponding acyl isothiocyanate, generated in situ from this compound and a thiocyanate (B1210189) salt, with an appropriate amine. This route provides access to a variety of N-acylthioureas, which are versatile building blocks for other heterocycles.

The reactivity of the carbonyl chloride function allows for its use in intramolecular cyclization reactions to form condensed thiophene systems. For a suitably substituted precursor, Friedel-Crafts type reactions can be employed to annulate a new ring onto the thiophene core. For example, a substrate bearing an aromatic ring connected by a flexible linker to the 3-position of the thiophene could undergo an intramolecular acylation to form a thieno-fused ketone. Such strategies are pivotal in building polycyclic aromatic systems with tailored electronic and photophysical properties for applications in organic electronics.

Advanced Functionalization of the Thiophene Core

While the primary reactivity of this compound is at the acyl chloride group, the thiophene ring itself can undergo further functionalization in its derivatives. The electron-donating nature of the ethoxy group at the 3-position and the electron-withdrawing nature of the carboxamide or carboxylate group at the 2-position influence the regioselectivity of subsequent electrophilic substitution reactions.

Electrophilic aromatic substitution, such as halogenation (bromination, chlorination) or nitration, would be expected to occur at the C5 position of the thiophene ring, which is activated by the ethoxy group and least deactivated by the carbonyl-derived function. These transformations introduce new handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Stille coupling), enabling the attachment of various aryl, heteroaryl, or alkyl groups. This advanced functionalization is crucial for fine-tuning the properties of the final molecules for specific applications.

Regioselective Derivatization Methodologies

Regioselectivity in the derivatization of this compound is crucial for the controlled synthesis of complex molecules. The primary sites for reaction are the carbonyl chloride at the 2-position and the C4 and C5 positions of the thiophene ring.

The acyl chloride at the C2 position is the most reactive site for nucleophilic acyl substitution. Reactions with various nucleophiles such as amines, alcohols, and organometallic reagents occur preferentially at this position. The ethoxy group at the 3-position exerts a significant electronic influence on the thiophene ring, potentially modulating the reactivity of the C4 and C5 positions towards electrophilic substitution.

While specific studies on the regioselective derivatization of this compound are not extensively documented in the provided search results, analogous transformations with other substituted thiophene-2-carbonyl chlorides suggest that palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, can be employed for regioselective functionalization of the thiophene ring. For instance, in related 2,3-disubstituted thiophenes, regioselective coupling at the C2 position has been achieved, followed by further functionalization at the C3 position. researchgate.net This suggests a potential strategy for the sequential and regioselective derivatization of the 3-ethoxythiophene (B3045810) scaffold.

Table 1: Potential Regioselective Reactions on the 3-Ethoxythiophene Scaffold

| Position | Reaction Type | Reagents/Conditions | Potential Outcome |

| C2 (Carbonyl) | Nucleophilic Acyl Substitution | Amines, Alcohols, Grignard Reagents | Formation of amides, esters, ketones |

| C4/C5 | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Introduction of nitro or halo groups |

| C4/C5 | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Organostannanes (Stille) | C-C bond formation |

This table is illustrative and based on general principles of thiophene chemistry, as specific literature for this compound is limited.

Introduction of Diverse Functional Groups

The acyl chloride functionality of this compound serves as a versatile handle for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives.

Amide Formation: Reaction with primary or secondary amines readily yields the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The nature of the amine can be varied to introduce different functionalities, such as alkyl, aryl, or heterocyclic moieties.

Ester Formation: Treatment with alcohols in the presence of a base or a catalyst leads to the formation of esters. This allows for the incorporation of various alkoxy groups into the molecule.

Ketone Synthesis: Organometallic reagents, such as Grignard reagents or organocuprates, can react with the acyl chloride to form ketones. The choice of the organometallic reagent determines the nature of the R-group attached to the carbonyl.

Reduction: The acyl chloride can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Friedel-Crafts Acylation: The acyl chloride can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-ethoxythiophene-2-carbonyl moiety onto aromatic or heteroaromatic rings.

These derivatization reactions provide access to a library of compounds with diverse electronic and steric properties, which can be further elaborated to construct more complex molecular architectures.

Synthesis of Polyfunctional Substituted Heterocycles

This compound is a valuable precursor for the synthesis of polyfunctional substituted heterocycles. The combination of the reactive acyl chloride and the modifiable thiophene ring allows for the construction of various heterocyclic systems.

For example, the synthesis of novel heterocyclic compounds such as β-lactams, oxazoles, and imidazoles has been reported starting from the analogous 3-chlorobenzo[b]thiophene-2-carbonyl chloride. wisdomlib.orgresearchgate.net These synthetic strategies can be conceptually applied to this compound.

A plausible synthetic route to a polyfunctional heterocycle could involve the initial reaction of this compound with a bifunctional nucleophile. For instance, reaction with an amino acid would yield an N-acylated amino acid. This intermediate could then undergo cyclization reactions to form various heterocyclic rings, such as oxazolones. Subsequent modifications of the thiophene ring through electrophilic substitution or cross-coupling reactions would lead to polyfunctionalized heterocyclic systems.

The synthesis of highly functionalized heterocyclic zinc and magnesium reagents offers another avenue for creating complex structures. beilstein-journals.org While not directly demonstrated for this compound, such methodologies could potentially be adapted for the functionalization of the thiophene ring in its derivatives.

Table 2: Exemplary Synthesis of a Polyfunctional Heterocycle

| Step | Starting Material | Reagent | Intermediate/Product | Heterocyclic System Formed |

| 1 | This compound | Glycine | 2-((3-Ethoxythiophene-2-carbonyl)amino)acetic acid | - |

| 2 | 2-((3-Ethoxythiophene-2-carbonyl)amino)acetic acid | Acetic anhydride | 2-(3-Ethoxytiophen-2-yl)oxazol-5(4H)-one | Oxazolone |

| 3 | 2-(3-Ethoxytiophen-2-yl)oxazol-5(4H)-one | Aromatic aldehyde | 4-Arylidene-2-(3-ethoxytiophen-2-yl)oxazol-5(4H)-one | Substituted Oxazolone |

This table provides a hypothetical synthetic pathway based on known reactions of similar compounds.

Research Applications in Advanced Materials Science

Precursors for Conductive Polymer Development

The field of conductive polymers is dominated by materials that combine high electrical conductivity with stability and processability. Poly(3,4-ethylenedioxythiophene), or PEDOT, is a leading example, and the design of new monomers is a key strategy for advancing this class of materials. mdpi.com

The synthesis of PEDOT typically involves the oxidative polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) monomers. nih.gov Key polymerization strategies include chemical oxidation, electrochemical polymerization, and vapor phase polymerization (VPP), each offering distinct advantages in controlling film properties like surface quality and conductivity. mdpi.comnih.gov

A critical area of research is the development of functionalized EDOT monomers to overcome the inherent lack of reactivity in the final PEDOT polymer. mdpi.comnih.gov Precursors like hydroxymethyl-EDOT and carboxy-EDOT serve as platforms for creating a variety of derivatives. mdpi.com In this context, 3-Ethoxythiophene-2-carbonyl chloride emerges as a highly valuable, albeit different, type of precursor. While not an EDOT monomer itself, its reactive carbonyl chloride group allows it to be readily converted into a wide array of functional thiophene (B33073) derivatives. For example, it can be reacted with diols or amino-alcohols to create new monomers that bear specific functional side chains. These newly designed monomers can then be copolymerized with standard EDOT monomers to introduce desired functionalities directly into the polymer backbone. The presence of the electron-donating ethoxy group on the thiophene ring is anticipated to lower the oxidation potential of the monomer, potentially facilitating polymerization and influencing the electronic properties of the resulting copolymer.

Comparison of PEDOT Polymerization Methods

| Polymerization Method | Description | Key Advantages | Typical Oxidants/Conditions |

|---|---|---|---|

| Chemical Oxidative Polymerization | Monomers are polymerized in a solution containing an oxidant. Often used for large-scale industrial production of PEDOT:PSS dispersions. mdpi.comcabidigitallibrary.org | Easy to scale up, suitable for producing dispersions. mdpi.com | Iron(III) salts (FeCl₃, Iron(III) p-toluenesulfonate), Persulfates ((NH₄)₂S₂O₈). mdpi.comcabidigitallibrary.org |

| Electrochemical Polymerization | A polymer film is grown directly onto an electrode surface by applying an electrical potential to a solution containing the monomer. mdpi.comnih.gov | Excellent control over film thickness and morphology, produces high-quality films. mdpi.com | Applied voltage/current in an electrolyte solution. |

| Vapor Phase Polymerization (VPP) | A substrate coated with an oxidant is exposed to the monomer in a vapor phase, leading to in-situ polymerization on the surface. nih.govnih.gov | Produces highly conductive and smooth films, solvent-free polymerization step. mdpi.comnih.gov | Oxidant-coated substrate exposed to EDOT vapor. nih.gov |

The most widely used form of PEDOT is its aqueous dispersion with poly(styrene sulfonate) (PEDOT:PSS). mdpi.com While commercially successful, PEDOT:PSS has limitations, including the acidity of the PSS component and its insulating nature, which can hinder performance in certain applications. mdpi.comrsc.org Research efforts are focused on modifying PEDOT:PSS to improve its conductivity, stability, and biocompatibility. nih.govresearchgate.netchinesechemsoc.org Strategies include treating films with secondary dopants (e.g., polar solvents, ionic liquids) or replacing PSS with alternative counter-ions, such as biopolymers. mdpi.comnih.govchinesechemsoc.org

Introducing monomers derived from this compound into the polymerization process offers a pathway to intrinsically modify the conductive polymer itself. By creating co-polymers of EDOT and a functional thiophene monomer, the properties of the resulting polymer can be tuned without altering the PSS component. For instance, a monomer synthesized from this compound could carry side chains that improve solubility in different solvents or enhance adhesion to specific substrates. This approach of modifying the PEDOT chain itself is a promising route to overcome the limitations of the standard PEDOT:PSS system. mdpi.com

Integration into Organic Electronic Materials

Thiophene-based compounds are foundational to the field of organic electronics, forming the backbone of numerous organic semiconductors used in applications like organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). researchgate.netnottingham.ac.uk The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties, solubility, and solid-state packing.

This compound serves as a strategic building block for the synthesis of these advanced materials. The reactive carbonyl chloride function is a gateway for incorporating the ethoxythiophene unit into larger π-conjugated systems. Through reactions such as Friedel-Crafts acylation or the formation of ester and amide linkages, complex molecules with extended conjugation can be constructed. The ethoxy group provides two key benefits: its electron-donating nature can be used to tune the HOMO/LUMO energy levels of the final material, and it often enhances solubility in organic solvents. Improved solubility is a critical factor for the solution-based processing techniques (e.g., spin-coating, inkjet printing) commonly used to fabricate large-area organic electronic devices.

Role in Supramolecular Assembly and Nanomaterial Fabrication

The spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions is known as supramolecular assembly. This bottom-up approach is a powerful tool for fabricating nanomaterials. Thiophene-based oligomers and dendrimers have demonstrated a remarkable ability to self-assemble into complex nanostructures such as nanowires, 2-D crystals, and nanoparticle aggregates. nih.govuh.edu The final structure is dictated by a delicate balance of molecule-molecule and molecule-substrate interactions. nih.gov

This compound is a precursor that can be used to design molecules with a strong propensity for self-assembly. After converting the highly reactive carbonyl chloride into a more stable functional group, such as an amide or ester, the molecule gains specific interaction sites.

Dipole-Dipole Interactions: The polar carbonyl group in the resulting derivative can lead to strong dipole-dipole interactions, guiding the molecules into ordered arrangements.

Hydrogen Bonding: If the carbonyl chloride is converted to an amide, the N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively. These highly directional interactions are instrumental in forming robust, self-assembled structures. rsc.org

π-π Stacking: The aromatic thiophene rings can stack on top of one another, facilitating charge transport along the assembled structure.

By carefully designing molecules derived from this compound, it is possible to program the formation of specific hierarchical structures, from the nanoscale to the microscale, which are essential for creating functional nanoelectronic devices. nih.gov

Applications in Dyes and Pigments Research

The development of novel organic dyes and pigments is driven by the need for materials with specific colors, high stability, and strong absorption or emission properties. Heterocyclic compounds are frequently used as the core structures in synthetic dyes. hw.ac.uk

The reactivity of this compound makes it an ideal candidate for modifying existing dye molecules or for synthesizing entirely new ones. In a manner analogous to how furan-2-carbonyl chloride has been used to create fluorescent probes from rhodamine B derivatives, this compound can be attached to various chromophore scaffolds. researchgate.net This chemical modification serves two primary purposes:

Color Tuning: The thiophene ring is itself a chromophore. Its incorporation into a larger dye molecule creates an extended π-conjugated system, which typically shifts the absorption and fluorescence spectra to longer wavelengths (a bathochromic shift).

Property Modulation: The electron-donating ethoxy group further influences the electronic structure of the dye, providing a mechanism to fine-tune its color and photophysical properties, such as fluorescence quantum yield and lifetime.

This strategy allows for the rational design of new dyes and pigments where the thiophene moiety acts as an integral part of the chromophoric system, enabling the creation of colors and properties not achievable with the parent dye alone.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for confirming the molecular structure of 3-Ethoxythiophene-2-carbonyl chloride. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer unambiguous evidence of the compound's constitution and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethoxy group protons and the two protons on the thiophene (B33073) ring. The ethoxy group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The aromatic protons on the thiophene ring would appear as two doublets, characteristic of adjacent protons on the ring system.

In ¹³C NMR, each unique carbon atom in the molecule would correspond to a distinct signal, including the carbonyl carbon, the carbons of the thiophene ring, and the two carbons of the ethoxy group. The chemical shifts provide insight into the electronic environment of each carbon.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the exact mass, consistent with its molecular formula, C₇H₇ClO₂S. The mass spectrum also reveals characteristic fragmentation patterns, such as the loss of the chlorine atom or the entire carbonyl chloride group, which further aids in structural confirmation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. evitachem.com

Table 1: Predicted Spectroscopic Data for this compound This table is based on typical values for analogous compounds, as specific experimental data for this exact molecule is not publicly available.

| Technique | Feature | Predicted Chemical Shift / m/z Value | Description |

|---|---|---|---|

| ¹H NMR | Thiophene-H (d) | ~7.0-7.8 ppm | Two distinct doublets for the two adjacent protons on the thiophene ring. |

| -OCH₂- (q) | ~4.0-4.5 ppm | Quartet signal for the methylene protons of the ethoxy group. | |

| -CH₃ (t) | ~1.3-1.6 ppm | Triplet signal for the terminal methyl protons of the ethoxy group. | |

| ¹³C NMR | C=O | ~160-165 ppm | Signal for the carbonyl carbon. |

| Thiophene Ring Carbons | ~110-160 ppm | Four distinct signals for the carbons of the thiophene ring. | |

| -OCH₂- | ~65-75 ppm | Signal for the methylene carbon of the ethoxy group. | |

| -CH₃ | ~14-16 ppm | Signal for the methyl carbon of the ethoxy group. | |

| Mass Spectrometry | [M]⁺ | ~190.00 g/mol | Molecular ion peak corresponding to the formula C₇H₇ClO₂S. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) would be observable. |

| Key Fragments | [M-Cl]⁺, [M-COCl]⁺ | Loss of chlorine atom or carbonyl chloride group. |

X-ray Crystallography for Crystalline Structure Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. For thiophene derivatives, this technique reveals crucial details about conformation, intermolecular interactions, and packing.

A notable characteristic observed in the crystal structures of some thiophene-3-carbonyl derivatives is the phenomenon of "ring flip disorder". rsc.orgacs.orgchromforum.orgacs.org This occurs when the molecule can adopt two orientations within the crystal lattice that are related by a 180° rotation about the exocyclic C-C bond connecting the thiophene ring to the carbonyl group. acs.org This results in a disordered structure where the sulfur atom of the thiophene ring and a C-H group statistically occupy each other's positions in the averaged crystal structure. acs.org For example, the X-ray structure of thiophene-3-carbonyl chloride itself shows this disorder, with the two forms existing in a 70:30 occupancy ratio in the crystal. acs.orgacs.org

This conformational flexibility is a key area of study. In solution and in the solid state, aroyl derivatives of thiophene can exist as S,O-cis or S,O-trans conformers, referring to the relative orientation of the ring's sulfur atom and the carbonyl oxygen. evitachem.com The balance between these conformers is influenced by subtle electronic and steric effects. While the ring flip disorder has been extensively documented for 3-carbonyl derivatives, related conformational equilibria are central to understanding the structure of 2-carbonyl derivatives like this compound.

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov For thiophene compounds, this involves leveraging interactions like π-π stacking, hydrogen bonding, and halogen bonding to control the molecular packing. nih.gov The planarity of the thiophene ring and the presence of substituents like the ethoxy and carbonyl groups on this compound can be exploited to direct the formation of specific supramolecular architectures. For instance, electron-accepting groups on thiophene rings have been shown to promote planarity and favor the formation of close π-stacks, which is a desirable feature for developing organic semiconductor materials.

Polymorphism, the ability of a compound to exist in more than one crystal form, is also a relevant phenomenon for thiophene derivatives. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Studies on thiophene-based compounds aim to control polymorphism to isolate the crystalline form with the most desirable characteristics for a given application, whether in materials science or pharmaceuticals.

Table 2: Crystallographic Phenomena in Thiophene Carbonyl Derivatives

| Phenomenon | Description | Example Compound(s) | Reference |

|---|---|---|---|

| Ring Flip Disorder | A crystallographic disorder where the thiophene ring adopts two orientations related by a 180° rotation about the C-C(O) bond. | Thiophene-3-carbonyl chloride, various thiophene-3-carboxamides. | acs.orgacs.org |

| Conformational Isomerism | Existence of stable S,O-cis and S,O-trans conformers due to rotation around the C-C(O) bond. | 2- and 3-aroyl derivatives of thiophene. | evitachem.com |

| Crystal Engineering | Utilizing intermolecular forces (π-stacking, H-bonds) to design solid-state architectures with specific properties. | Styrylthiophenes, thiophenes with electron-accepting groups. | nih.gov |

| Polymorphism | The ability to crystallize in multiple distinct forms with different physical properties. | Oligothiophenes. |

Chromatographic and Electrophoretic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Gas Chromatography (GC) is a powerful tool for separating and quantifying volatile and thermally stable compounds. Due to the high reactivity of acyl chlorides, analysis often involves a derivatization step to form a more stable compound. acs.org For instance, the acyl chloride can be reacted with an alcohol (e.g., methanol) to form a stable ester or with an amine (e.g., diethylamine) to form an amide, which can then be easily analyzed by GC. acs.org However, direct analysis of related compounds like thiophene-2-carbonyl chloride by GC with a flame ionization detector (GC-FID) has also been successfully demonstrated for purity analysis. evitachem.com

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique, particularly useful for monitoring reaction progress. chromforum.orgevitachem.com A typical setup would use a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water. The thiophene ring is a strong chromophore, making detection by a UV detector highly sensitive and effective. By taking aliquots from a reaction mixture over time, HPLC can be used to track the consumption of starting materials and the formation of this compound or its subsequent products.

Electrophoretic Techniques are generally less common for the routine analysis of small, neutral, reactive molecules like acyl chlorides. However, methods like electrophoretic deposition have been utilized for preparing films of thiophene-based polymers. For the purity assessment of the small molecule itself, GC and HPLC remain the methods of choice.

Table 3: Common Chromatographic Methods for Analysis of Thiophene Carbonyl Derivatives

| Technique | Application | Typical Conditions / Method | Reference |

|---|---|---|---|

| Gas Chromatography (GC-FID/MS) | Purity assessment, impurity profiling. | Direct injection or derivatization (e.g., with an alcohol or amine) followed by separation on a capillary column (e.g., HP-5). | evitachem.com |

| High-Performance Liquid Chromatography (HPLC-UV) | Reaction monitoring, purity assessment. | Reverse-phase column (e.g., C18) with acetonitrile/water mobile phase and UV detection (e.g., at 230 nm). | chromforum.orgevitachem.com |

| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring. | Silica gel plates with an appropriate solvent system (e.g., ethyl acetate/petroleum ether); visualization under UV light. | chromforum.org |

Theoretical and Computational Chemistry for Rational Design and Understanding

Density Functional Theory (DFT) Applications for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-Ethoxythiophene-2-carbonyl chloride, DFT calculations can elucidate fundamental properties that govern its reactivity and spectroscopic behavior.

Electronic Structure Analysis: DFT calculations can map the electron density distribution across the molecule, identifying electron-rich and electron-deficient regions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties. Studies on similar thiophene (B33073) derivatives demonstrate that DFT is effective in calculating these electronic properties and predicting ionization potential and electron affinity. mdpi.com

Geometric and Vibrational Properties: DFT is used to determine the optimized molecular geometry, providing precise theoretical values for bond lengths and angles. These calculations can be compared with experimental data, such as those from X-ray crystallography on related compounds. mdpi.com Furthermore, DFT can predict the vibrational frequencies of the molecule, which corresponds to the peaks observed in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., C=O stretch, C-O-C stretch, C-Cl stretch) to the experimental spectral data. Research on related thiophene compounds has successfully utilized DFT for vibrational analysis. mdpi.comresearchgate.net

Below is an illustrative table of what DFT calculations could predict for the key geometrical parameters of this compound, based on findings for analogous structures. mdpi.com

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | C2 | C=O | ~1.46 Å |

| Bond Length | C=O | O | ~1.19 Å |

| Bond Length | C=O | Cl | ~1.79 Å |

| Bond Length | C3 | O-Et | ~1.36 Å |

| Bond Angle | C3 | C2 | C=O |

| Bond Angle | O | C=O | Cl |

| Bond Angle | C2 | C3 | O-Et |

| Note: This data is illustrative and represents typical values for similar structures. |

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions in a bulk phase.

Conformational Analysis: For this compound, the primary flexible points are the rotation around the C2-C(O)Cl bond and the C3-O-C₂H₅ bond. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations (rotamers) and the energy barriers between them. This is crucial for understanding the molecule's average shape in solution or in a crystal lattice. Studies on the related thiophene-3-carbonyl chloride have revealed phenomena like "ring flip disorder," where the molecule can exist in two forms differing by a 180° rotation, which MD simulations are well-suited to investigate. mdpi.comresearchgate.net

Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound interact with each other. MD simulations can model these interactions, which are primarily a combination of:

Dipole-Dipole Interactions: Due to the polar carbonyl (C=O) and C-Cl bonds, the molecule possesses a net dipole moment, leading to electrostatic attractions between molecules. libretexts.org

London Dispersion Forces: Temporary fluctuations in electron density create transient dipoles, resulting in weak attractive forces that are present between all molecules. libretexts.org

Understanding these interactions is key to predicting physical properties like boiling point, solubility, and crystal packing. The simulation box below illustrates how molecules of this compound might arrange in a condensed phase, governed by these intermolecular forces.

| Interaction Type | Description | Relevance to this compound |

| Dipole-Dipole | Attraction between permanent positive and negative poles of polar molecules. | The electronegative oxygen and chlorine atoms create a significant dipole, leading to strong intermolecular attractions. |

| London Dispersion | Weak attraction from temporary, fluctuating dipoles. | Present in all molecules; contributes to the overall cohesion of the substance. |

| Note: This table describes the primary forces expected to govern the molecule's interactions. |

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a set of compounds with their chemical reactivity.

To develop a QSRR model for this compound, one would first need to synthesize a series of related compounds (e.g., with different substituents on the thiophene ring) and experimentally measure their reactivity in a specific reaction, such as acylation of an amine. Concurrently, a set of molecular descriptors for each compound would be calculated using computational methods like DFT. These descriptors can include:

Electronic Descriptors: Atomic partial charges (e.g., on the carbonyl carbon), HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific bond lengths or angles.

Topological Descriptors: Descriptors based on the 2D graph of the molecule.

By applying statistical methods like multiple linear regression or machine learning, a mathematical equation is derived that links the descriptors to the observed reactivity. Such a model could predict the reactivity of new, unsynthesized thiophene derivatives, guiding the selection of candidates for specific applications. While a specific QSRR study on this compound is not available, the principle has been successfully applied to other reaction series to create predictive models. rsc.org

Prediction of Novel Reactivities and Synthetic Pathways

Computational chemistry is a valuable tool for predicting new reactions and optimizing synthetic routes, moving beyond known chemistry.

Predicting Reaction Sites: By analyzing the electronic structure calculated by DFT, novel reactivities can be proposed. For instance, mapping the electrostatic potential onto the molecule's surface can highlight the most electrophilic site (the carbonyl carbon) and nucleophilic sites (the sulfur and oxygen lone pairs, the thiophene ring). This allows chemists to predict how the molecule might react with a wide range of novel reagents.

Modeling Reaction Pathways: For a proposed reaction, computational methods can be used to model the entire reaction pathway, from reactants to products. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy. The energy of the transition state determines the activation energy of the reaction, and thus its rate. By comparing the activation energies of competing pathways, chemists can predict which product is most likely to form. This approach can be used to:

Screen potential catalysts for a desired transformation.

Understand unexpected side products observed in a reaction.

Design multi-step syntheses by computationally vetting each proposed step for feasibility.

Advanced computational and analytical techniques are already used to profile impurities and understand the nuances of different synthetic pathways for chemical precursors, demonstrating the power of these predictive methods. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of functionalized thiophenes is continually evolving, with a strong emphasis on developing more efficient and selective catalytic systems. Traditional methods often require harsh conditions or multi-step sequences, but modern catalysis offers more direct and atom-economical routes.

A significant area of development is the use of transition-metal-catalyzed C-H bond activation. mdpi.comnih.gov This strategy allows for the direct functionalization of the thiophene (B33073) ring, bypassing the need for pre-functionalized starting materials. rsc.org For instance, palladium-catalyzed direct arylation has been successfully applied to thiophene and its derivatives, enabling the formation of C-C bonds with high regioselectivity. mdpi.comrsc.org Future research could focus on developing palladium or nickel catalysts capable of selectively activating the C-H bonds of a 3-ethoxythiophene (B3045810) precursor to introduce the carbonyl chloride moiety or other functional groups directly. This would represent a more streamlined and efficient alternative to classical synthetic routes. mdpi.comrsc.org

Photocatalysis is another rapidly emerging field with significant potential for thiophene chemistry. rsc.org Visible-light-mediated reactions, often employing metal-free organic dyes or sophisticated metal complexes as photocatalysts, can drive a variety of chemical transformations under mild conditions. acs.orgnih.gov Research into photocatalytic methods could uncover new pathways for synthesizing or modifying thiophene rings, potentially enabling reactions that are difficult to achieve with traditional thermal methods. rsc.orgcjcatal.com For example, developing a photocatalytic carboxylation of the 3-ethoxythiophene ring could provide a novel, green route to the corresponding carboxylic acid, a direct precursor to 3-ethoxythiophene-2-carbonyl chloride.

The table below summarizes some advanced catalytic systems applicable to thiophene synthesis.

| Catalyst Type | Reaction | Potential Advantage |

| Palladium Complexes | C-H Arylation, Cross-Coupling | High regioselectivity, functional group tolerance mdpi.comrsc.orgrsc.org |

| Nickel Complexes | Cross-Coupling, C-S Bond Cleavage | Cost-effective, unique reactivity rsc.orgresearchgate.net |

| Copper Catalysts | Cyclization, Annulation | Versatile, promotes complex ring formation mdpi.comresearchgate.net |

| Photocatalysts (Organic/Inorganic) | Redox Reactions, Degradation | Mild conditions, sustainable energy source rsc.orgacs.orgnih.gov |

Applications in Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry offers numerous advantages for the synthesis of fine chemicals, including reactive intermediates like acyl chlorides. mdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. mdpi.comgoogle.com

For the synthesis involving this compound, a reactive and potentially hazardous compound, flow reactors can minimize the volume of the reactive intermediate present at any given time, significantly improving the safety profile of the process. Furthermore, the rapid mixing and superior heat transfer in microreactors can prevent the formation of byproducts and allow for reactions to be conducted under conditions that are not feasible in batch reactors. mdpi.com Future research will likely focus on adapting existing synthetic routes or developing new ones for the continuous production of this compound and its derivatives.

Automated synthesis platforms, often integrated with flow chemistry systems, can accelerate the discovery and optimization of new reactions and molecules. These systems can perform numerous experiments in a high-throughput manner, rapidly screening catalysts, reagents, and reaction conditions. This approach could be instrumental in identifying optimal conditions for novel catalytic transformations of thiophenes or for building libraries of 3-ethoxythiophene-based compounds for screening in materials science or drug discovery applications.

Exploration of Bio-inspired and Sustainable Transformations in Thiophene Chemistry

There is a growing imperative within the chemical industry to develop more sustainable and environmentally benign synthetic processes. rsc.org This "green chemistry" approach is highly relevant to the future of thiophene synthesis.

One promising avenue is the use of bio-based feedstocks. researchgate.net Researchers have demonstrated that organosulfur compounds, including thiophenes, can be synthesized from biomass-derived platform chemicals like levulinic acid. royalsocietypublishing.org Future work could explore pathways to convert biomass into precursors for this compound, thereby reducing the reliance on fossil fuels. researchgate.netroyalsocietypublishing.org

Bio-inspired catalysis, which utilizes enzymes or mimics their function, offers another route to sustainable synthesis. While the enzymatic synthesis of thiophenes is still a nascent field, the high selectivity and mild operating conditions of biocatalysts make them an attractive target for future research. Developing enzymes capable of constructing or functionalizing the thiophene ring could lead to highly efficient and environmentally friendly synthetic methods.

Furthermore, the principles of green chemistry encourage the minimization of waste and the use of non-toxic reagents and solvents. nih.gov This includes the development of metal-free catalytic systems, which avoid the environmental and economic issues associated with precious metal catalysts. organic-chemistry.org Reactions utilizing elemental sulfur as the sulfur source or conducted in green solvents like deep eutectic solvents are also gaining traction as sustainable alternatives for thiophene synthesis. rsc.orgorganic-chemistry.org

| Sustainable Approach | Description | Example/Potential Application |

| Bio-based Feedstocks | Using renewable biomass as a starting material. | Synthesis of thiophene precursors from cellulose-derived levulinic acid. researchgate.netroyalsocietypublishing.org |

| Metal-Free Catalysis | Employing organic molecules or non-metal reagents to catalyze reactions. | Metal-free cyclization of alkynols with elemental sulfur to form thiophenes. organic-chemistry.org |

| Greener Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Conducting thiophene synthesis in deep eutectic solvents or ionic liquids. rsc.org |

| Photocatalysis | Using light as an energy source to drive chemical reactions. | Degradation of pollutants or synthesis of complex molecules under mild conditions. acs.orgnih.gov |

Q & A

Q. What are the key considerations for synthesizing 3-Ethoxythiophene-2-carbonyl chloride with high purity and yield?

Synthesis of acyl chlorides like this compound typically involves chlorination of the corresponding carboxylic acid using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Critical parameters include:

- Reagent stoichiometry : Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion of the carboxylic acid .

- Temperature control : Reactions are often conducted under reflux (70–80°C) to accelerate kinetics while minimizing side reactions like decomposition .

- Workup : Removal of residual reagents via vacuum distillation or solvent extraction is essential to isolate the product. Purity can be verified using HPLC or NMR to confirm absence of unreacted starting materials .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Acyl chlorides are moisture-sensitive and prone to hydrolysis. Best practices include:

- Storage : Under inert atmosphere (argon/nitrogen) in anhydrous solvents (e.g., dry dichloromethane) at –20°C .

- Handling : Use Schlenk lines or gloveboxes to prevent exposure to humidity. Quench residual reactivity with dry alcohols or amines post-reaction .

- Stability monitoring : Regular FT-IR analysis to detect hydrolysis (appearance of –OH stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of nucleophilic substitution reactions involving this compound?

The electron-withdrawing ethoxy and carbonyl groups activate the thiophene ring for electrophilic substitution. Key mechanistic considerations:

- Reactivity at the carbonyl : DFT studies on analogous compounds suggest that the electrophilicity of the carbonyl carbon is enhanced by the electron-deficient thiophene ring, favoring nucleophilic attack by amines or alcohols .